5-Phenylpyrimidine-2-carboxylic acid
Overview
Description
5-Phenylpyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
5-Phenylpyrimidine-2-carboxylic acid can be synthesized through several methods:
Hydrolysis of 5-aryl-2-cyanopyrimidines: This method involves the hydrolysis of 5-aryl-2-cyanopyrimidines under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation of 5-aryl-2-styrylpyrimidines: This method involves the oxidation of 5-aryl-2-styrylpyrimidines using oxidizing agents such as potassium permanganate or chromium trioxide under phase-transfer catalysis conditions.
Chemical Reactions Analysis
5-Phenylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenylpyrimidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators . The compound may also interact with other targets, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and various cytokines, to exert its biological effects .
Comparison with Similar Compounds
5-Phenylpyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
5-Arylpyrimidine-2-carboxylic acids: These compounds have similar structures but different aryl groups, leading to variations in their chemical and physical properties.
2-Phenylpyrimidine-5-carboxylic acid: This is an isomer with the carboxylic acid group at the 5-position and the phenyl group at the 2-position, resulting in different reactivity and applications.
Properties
IUPAC Name |
5-phenylpyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDVYAPHBZSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345951 | |
Record name | 5-phenylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-20-5 | |
Record name | 5-Phenyl-2-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85386-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-phenylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of the aryl esters derived from 5-phenylpyrimidine-2-carboxylic acid?
A1: The research paper focuses on the liquid-crystal characteristics of aryl esters derived from 5-arylpyrimidine-2-carboxylic acids []. While specific applications aren't detailed in the abstract, liquid crystals have numerous applications in display technologies (LCDs), sensors, and other photonic devices. Investigating the liquid-crystal properties of these novel esters could lead to discoveries of new materials with improved performance characteristics for such applications.
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